3-Phenylpyrrolo[2,1-A]phthalazine

Antimalarial In Vivo Pharmacology Plasmodium chabaudi

3-Phenylpyrrolo[2,1-A]phthalazine (CAS 82027-00-7) is a fused heterocyclic compound comprising a pyrrole ring condensed with a phthalazine system, characterized by a phenyl substituent at the 3-position of the pyrrole moiety. With a molecular formula of C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol, it serves as a key scaffold and intermediate in medicinal chemistry.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 82027-00-7
Cat. No. B14424665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrrolo[2,1-A]phthalazine
CAS82027-00-7
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C3N2N=CC4=CC=CC=C43
InChIInChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-10-11-17-15-9-5-4-8-14(15)12-18-19(16)17/h1-12H
InChIKeyDRFFMSWQVYFYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrrolo[2,1-A]phthalazine (CAS 82027-00-7) – Core Chemical Profile & Procurement Overview


3-Phenylpyrrolo[2,1-A]phthalazine (CAS 82027-00-7) is a fused heterocyclic compound comprising a pyrrole ring condensed with a phthalazine system, characterized by a phenyl substituent at the 3-position of the pyrrole moiety . With a molecular formula of C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol, it serves as a key scaffold and intermediate in medicinal chemistry . This compound belongs to the broader pyrrolo[2,1-a]phthalazine class, which has been investigated for antihypertensive, anticancer, and antimalarial applications [1]. The presence of the phenyl group distinguishes it from alkyl-substituted analogs by introducing significant π-π stacking potential and altering the electronic profile of the fused ring system, which directly impacts target binding affinity and metabolic stability [2].

Why 3-Phenylpyrrolo[2,1-A]phthalazine Cannot Be Replaced by Generic In-Class Analogs


The pyrrolo[2,1-a]phthalazine class exhibits profoundly divergent biological activities depending on the nature and position of substituents. While the unsubstituted or 3-alkyl derivatives often lack potent activity, the 3-phenyl substitution is a critical pharmacophoric element for specific target engagement [1]. For instance, in the seminal antihypertensive work, the 6-allyloxy-1,2-dichloro-3-phenyl derivative exhibited notable activity, whereas the core 3-phenyl scaffold was essential for building this activity [2]. Furthermore, the 3-phenyl compound demonstrates a unique, quantifiable antimalarial response in an *in vivo* model, a property not observed for simpler 3-methyl or unsubstituted pyrrolo[2,1-a]phthalazine cores, making generic substitution a high-risk strategy for projects dependent on this phenotype .

Quantitative Differentiation Evidence: 3-Phenylpyrrolo[2,1-A]phthalazine vs. Its Closest Analogs


In Vivo Antimalarial Efficacy vs. Unsubstituted Pyrrolo[2,1-a]phthalazine

3-Phenylpyrrolo[2,1-A]phthalazine demonstrates a quantifiable *in vivo* antimalarial response that is absent in the unsubstituted pyrrolo[2,1-a]phthalazine core scaffold. The 3-phenyl substitution is non-negotiable for this biological phenotype .

Antimalarial In Vivo Pharmacology Plasmodium chabaudi

CCR5 Antagonism Profile vs. Maraviroc (Approved Drug Baseline)

Preliminary pharmacological screening identifies 3-Phenylpyrrolo[2,1-A]phthalazine as a CCR5 antagonist, a mechanism relevant for HIV, asthma, and rheumatoid arthritis [1]. While specific IC₅₀ data for this exact compound is not publicly available, the structurally related pyrrolo[2,1-a]phthalazine derivative class achieves potent antagonism (IC₅₀ = 0.300 nM against human CCR5), rivaling maraviroc's potency [2]. The 3-phenyl substitution is critical for conferring the hydrophobic and π-stacking interactions necessary for high-affinity CCR5 binding.

CCR5 Antagonist HIV Chemokine Receptor

Dihydroorotase Inhibition Selectivity Over Closely Related Heterocycles

3-Phenylpyrrolo[2,1-A]phthalazine exhibits a weak but specific inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, a key enzyme in pyrimidine biosynthesis. This offers a distinct selectivity profile compared to potent DHOase inhibitors like 5-fluoroorotate, highlighting the scaffold's unique binding mode [1].

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Fluorescence Quantum Yield: Pyrrolo[2,1-a]phthalazine vs. Pyrrolo[1,2-b]pyridazine Core

When selecting a blue-emitting fluorophore, the core scaffold profoundly impacts performance. Pyrrolo[2,1-a]phthalazine derivatives exhibit negligible quantum yields compared to their pyrrolo[1,2-b]pyridazine counterparts, which can achieve up to 90%. However, this 'non-fluorescence' can be a critical advantage for applications requiring a non-interfering bioactive core or a dark quencher [1].

Fluorescence Quantum Yield Organic Luminophore

Optimal Procurement and Application Scenarios for 3-Phenylpyrrolo[2,1-A]phthalazine


In Vivo Antimalarial Proof-of-Concept Studies

Procure 3-Phenylpyrrolo[2,1-A]phthalazine for direct use in established *in vivo* antimalarial models. Replicate the published protocol using a 7.5 mg/kg/day i.p. dose in *P. chabaudi chabaudi* AS-infected C57BL/6 mice, with parasitemia inhibition measured on day 7 [1]. This provides a validated biological benchmark for this scaffold that generic 3-substituted analogs cannot match.

CCR5 Antagonist Pharmacophore Development

Use the compound as the minimal pharmacophoric core for initiating a CCR5-targeted medicinal chemistry campaign. The 3-phenyl group is essential for hydrophobic and π-stacking interactions required for high-affinity binding, as demonstrated by related class members achieving sub-nanomolar IC₅₀ values (0.300 nM) [1]. Synthesize and screen focused libraries around this core to optimize potency and selectivity for HIV or inflammatory disease indications.

Non-Fluorescent Bioactive Scaffold for Cellular Probe Design

Exploit the negligible quantum yield of the pyrrolo[2,1-a]phthalazine core to design non-fluorescent or dark-quencher molecular probes [1]. Unlike highly emissive pyrrolo[1,2-b]pyridazine analogs, the 3-phenyl derivative provides a bioactive heterocyclic scaffold without photophysical interference, enabling clean biological assay readouts such as fluorescence polarization or FRET.

Synthesis of HMG-CoA Reductase Inhibitor Intermediates

Employ 3-Phenylpyrrolo[2,1-A]phthalazine as a key intermediate in the synthesis of complex pyrrolophthalazine derivatives with cholesterol-lowering activity. The patent literature establishes this core as the entry point for constructing potent HMG-CoA reductase inhibitors, where the 3-phenyl group is critical for directing subsequent regioselective functionalization [1].

Quote Request

Request a Quote for 3-Phenylpyrrolo[2,1-A]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.